molecular formula C12H14N2 B8625567 1-(4-Methylphenyl)aminocyclobutanenitrile

1-(4-Methylphenyl)aminocyclobutanenitrile

Cat. No. B8625567
M. Wt: 186.25 g/mol
InChI Key: GWASQGLUWGOTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658681B2

Procedure details

Trimethylsilyl cyanide (0.93 ml, 7 mmol) was added dropwise to a mixture of p-toluidine (0.535 g, 5 mmol) and cyclobutanone (0.42 g, 6 mmol). The reaction mixture was stirred at room temperature for 6 h and then concentrated under vacuum to obtain a brown liquid which was subjected to chromatography (dichloromethane) to yield 1-(4-methylphenyl)aminocyclobutanenitrile, 7a (0.912 g, 4.9 mmol, 98%) as a yellowish solid.
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
0.535 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
98%

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1.[C:15]1(=O)[CH2:18][CH2:17][CH2:16]1>ClCCl>[CH3:14][C:11]1[CH:12]=[CH:13][C:8]([NH:7][C:15]2([C:5]#[N:6])[CH2:18][CH2:17][CH2:16]2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0.93 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
0.535 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
0.42 g
Type
reactant
Smiles
C1(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a brown liquid which

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)NC1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.9 mmol
AMOUNT: MASS 0.912 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.